1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Overview
Description
“1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” is a compound that has been studied for its inhibitory properties against tyrosinase, an enzyme implicated in melanin production . The compound has been used in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of “1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” involves a mixture of tert-butyl piperazine-1-carboxylate, 3-chloro-4-fluorobenzylbromide, and K2CO3 in EtOH, which is then refluxed for 18 hours . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” includes a 3-chloro-4-fluorophenyl fragment, which has been found to enhance inhibitory activity when introduced into the aromatic tail of several piperazine-based compounds .
Scientific Research Applications
Tyrosinase Inhibition
Background: Tyrosinase (TYR) is a copper-containing enzyme involved in melanin production across different organisms. Dysregulation of melanin synthesis can lead to skin pigmentation disorders and neurodegenerative processes, such as Parkinson’s disease.
Research Findings: Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. The compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine was investigated for its inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). Notably, the presence of the 3-chloro-4-fluorophenyl fragment enhanced inhibitory activity. Docking analysis revealed higher potency compared to reference compounds .
Precursor for Biologically Active Molecules
Applications:Psychoactive Substance Detection
Discovery: The compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine was detected and structurally characterized alongside other psychoactive substances. These include 1-(4-bromophenyl)piperazine (pBPP) and methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate (troparil) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOGHPIUODJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252107 | |
Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
CAS RN |
869947-16-0 | |
Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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